5-Methyl-1-hexyn-3-ol
Overview
Description
5-Methyl-1-hexyn-3-ol is a chemical compound with the molecular formula C7H12O . Its molecular weight is 112.17 . It is also known by its CAS Number: 61996-79-0 .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1-hexyn-3-ol consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3 .Physical And Chemical Properties Analysis
5-Methyl-1-hexyn-3-ol has a molecular weight of 112.17 . It has a melting point of -20.62°C and a boiling point of 153-154°C . The density of this compound is 0.860 g/mL at 25 °C .Scientific Research Applications
Conformational Studies
- Conformational Analysis : The conformational properties of similar molecules, such as 4-hexyn-3-ol, have been analyzed using microwave spectroscopy and quantum chemistry. These studies reveal insights into internal rotation and molecular structure, which can be relevant for understanding the behavior of 5-Methyl-1-hexyn-3-ol in different environments (Eibl et al., 2018).
Catalysis and Organic Synthesis
- Catalysis and Synthesis : Research into molecules like 5-Methyl-1-hexyn-3-ol often focuses on their role in catalysis and the synthesis of complex organic compounds. For example, studies have shown how similar molecules can be used in the synthesis of tetrahydropyrans, a class of organic compounds with several applications (Miura et al., 2008).
Biochemistry and Microbial Metabolism
- Biochemical Research : In the field of biochemistry, compounds like 5-Methyl-1-hexyn-3-ol can be crucial in understanding the metabolic pathways in microorganisms. For instance, studies on the metabolic engineering in E. coli have utilized similar compounds to increase the yield of biofuels (George et al., 2015).
Environmental Science
- Environmental Impact Studies : Research in environmental science has explored the reactions of compounds like 5-Methyl-1-hexyn-3-ol with hydroxyl radicals, providing insights into their environmental impacts, especially in relation to air quality and atmospheric chemistry (Reisen et al., 2003).
Chemical Engineering
- Lubricant Synthesis : In chemical engineering, molecules like 5-Methyl-1-hexyn-3-ol can be used in the synthesis of low-viscosity ester oils, which are important in creating advanced lubricants for various industrial applications (Nifant’ev et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition : These compounds can also play a role in inhibiting corrosion, particularly in metals, which is vital for extending the lifespan of industrial machinery and infrastructure (Das et al., 2000).
Safety And Hazards
5-Methyl-1-hexyn-3-ol is considered hazardous. It is flammable and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
properties
IUPAC Name |
5-methylhex-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUBJHPRAMQPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977535 | |
Record name | 5-Methylhex-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-hexyn-3-ol | |
CAS RN |
61996-79-0 | |
Record name | 5-Methyl-1-hexyn-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061996790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhex-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90977535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1-hexyn-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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